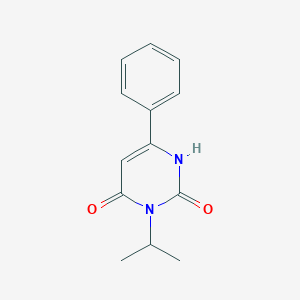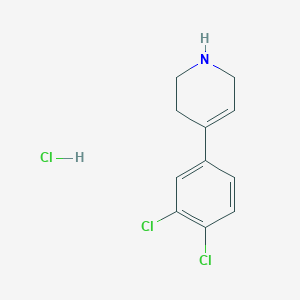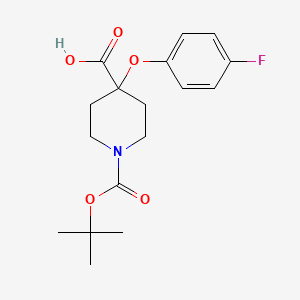
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid, or TBFPP, is an organic compound used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine, and is a popular reagent in organic synthesis. TBFPP is also used in pharmaceutical research and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
TBFPP is used in a variety of scientific research applications, including pharmaceutical research and organic synthesis. It is used in the synthesis of a variety of compounds, such as peptides and polymers. TBFPP is also used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP is used in the synthesis of biologically active compounds, such as hormones and neurotransmitters.
Mécanisme D'action
TBFPP is a reagent used in organic synthesis and is used to form a variety of compounds. It is a catalyst that is used to facilitate the reaction of 4-fluorophenol and piperidine to form TBFPP. The palladium catalyst is used to form a palladium-piperidine complex, which then reacts with the 4-fluorophenol to form TBFPP.
Biochemical and Physiological Effects
TBFPP has been studied for its biochemical and physiological effects. It has been shown to have antifungal activity, and it has been studied for its potential to inhibit the growth of fungal infections. In addition, TBFPP has been studied for its potential to inhibit the growth of cancer cells. It has been shown to have anti-inflammatory activity, and it has been studied for its potential to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TBFPP is a popular reagent for organic synthesis and is used in a variety of scientific research applications. It is a relatively simple compound to synthesize and is relatively inexpensive. However, TBFPP is a relatively unstable compound and can be difficult to store and work with. In addition, TBFPP is toxic and should be handled with care.
Orientations Futures
TBFPP has a variety of potential future directions. It could be used in the synthesis of more complex compounds, such as peptides and polymers. It could also be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP could be studied for its potential to inhibit the growth of cancer cells and for its potential to reduce inflammation. Finally, TBFPP could be studied for its potential to be used as a therapeutic agent.
Propriétés
IUPAC Name |
4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXKKTLFKNJDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



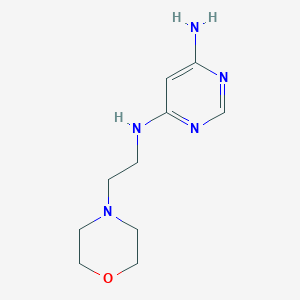

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)
![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
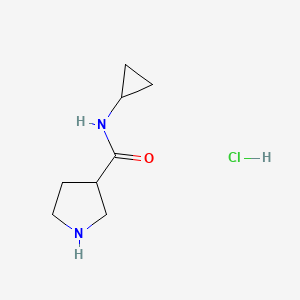
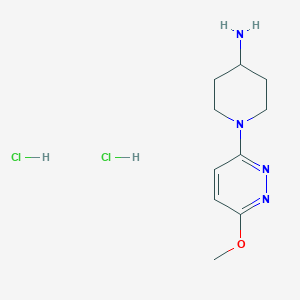

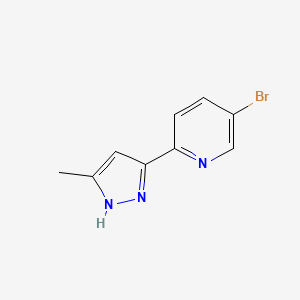
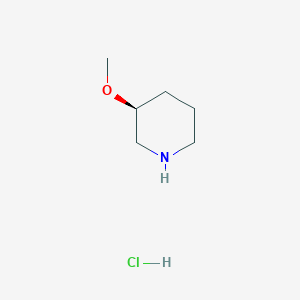
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
